4-(2-carboxyethyl)benzoic Acid
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
4-(2-Carboxyethyl)benzoic acid can be synthesized through the reaction of carboxylic acids with ethylene glycol in the presence of an inorganic base . This method involves heating the reactants to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound typically involves the use of high-temperature processes to ensure efficient conversion and high yield. The reaction conditions are optimized to maintain the stability of the compound and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
4-(2-Carboxyethyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can convert the carboxyl group to other functional groups.
Substitution: The benzene ring allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions include various substituted benzoic acids and their derivatives, which are useful intermediates in the synthesis of pharmaceuticals and other organic compounds .
Scientific Research Applications
4-(2-Carboxyethyl)benzoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential therapeutic applications and its role in drug development.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(2-carboxyethyl)benzoic acid involves its interaction with specific molecular targets and pathways. The carboxyl group can form hydrogen bonds and ionic interactions with various biomolecules, influencing their structure and function. These interactions can modulate biological processes and pathways, making the compound a valuable tool in biochemical research .
Comparison with Similar Compounds
Similar Compounds
- 4-Carboxyhydrocinnamic acid
- 4-Carboxyphenylpropanoic acid
- 3-(4-Carboxyphenyl)propionic acid
Uniqueness
4-(2-Carboxyethyl)benzoic acid is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable intermediate in various synthetic applications and distinguishes it from other similar compounds .
Properties
IUPAC Name |
4-(2-carboxyethyl)benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O4/c11-9(12)6-3-7-1-4-8(5-2-7)10(13)14/h1-2,4-5H,3,6H2,(H,11,12)(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSPCOYVUYYFWAU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCC(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40357540 | |
Record name | 3-(4-Carboxyphenyl)propionic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40357540 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
38628-51-2 | |
Record name | 3-(4-Carboxyphenyl)propionic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40357540 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(4-Carboxyphenyl)propionic Acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structural characterization of 3-(4-Carboxyphenyl)propionic acid?
A1: 3-(4-Carboxyphenyl)propionic acid, also known as 4-(2-carboxyethyl)benzoic acid, is a semirigid organic linker comprised of both rigid (aryl carboxylate) and flexible (aliphatic carboxylate) components. [] Its molecular formula is C10H10O4 and its molecular weight is 194.18 g/mol. While specific spectroscopic data is not provided in the research, the compound's structure has been confirmed through single-crystal X-ray diffraction in multiple studies. [, , , , , , ]
Q2: How is 3-(4-Carboxyphenyl)propionic acid typically used in research?
A2: 3-(4-Carboxyphenyl)propionic acid is primarily employed as a building block in the synthesis of metal-organic frameworks (MOFs) and coordination polymers (CPs). [, , , ] This is due to its ability to adopt diverse bridging modes and coordinate with various metal ions. [, ]
Q3: How does the structure of 3-(4-Carboxyphenyl)propionic acid influence the properties of the resulting MOFs?
A3: The semirigid nature of 3-(4-Carboxyphenyl)propionic acid, with its combination of rigid aryl and flexible aliphatic carboxylate groups, allows for flexibility in its coordination behavior. [] This structural feature enables the formation of MOFs with diverse topologies and dimensionalities, ranging from 1D chains to complex 3D frameworks. [, , ] The dihedral angle within the aliphatic carboxylate also plays a role in the final structural arrangement of the MOFs. []
Q4: Can you provide examples of different MOF structures formed using 3-(4-Carboxyphenyl)propionic acid?
A4: Certainly! Researchers have successfully synthesized a variety of MOFs using 3-(4-Carboxyphenyl)propionic acid, showcasing its versatility. For instance:
- {[Cu2(cpp)2(4,4′-bpy)]}n (1): This MOF exhibits a 3D self-interpenetrating framework with {Cu2(OCO)4} paddlewheel binuclear units as nodes. []
- {[Co(cpp)(bpe)1.5(H2O)]}n (2): This MOF also forms a 3D self-interpenetrating framework, but with CoO3N3 octahedron mononuclear units as nodes. []
- {[Zn(Hcpp)(trz)]}n (3): This structure is a 2D layer containing dinuclear units featuring trz-bridged [ZnN3O2] tetragonal pyramids. []
Q5: How does the choice of N-donor co-ligand affect the resulting MOF structure when using 3-(4-Carboxyphenyl)propionic acid?
A5: The selection of the N-donor co-ligand plays a crucial role in directing the self-assembly process and the ultimate structure of the MOF. [, ] Different N-donors, such as 4,4′-bipyridine (bpy), 1,2-di(4-pyridyl)ethylene (bpe), and 1,2,4-triazole (trz), can lead to significant variations in the dimensionality, interpenetration, and overall topology of the resulting framework. [, , ]
Q6: What are the potential applications of MOFs constructed with 3-(4-Carboxyphenyl)propionic acid?
A6: MOFs synthesized using 3-(4-Carboxyphenyl)propionic acid have shown potential in various applications. For example, some of these MOFs exhibit promising luminescent properties, which could be valuable for sensing applications. [, ] Additionally, their porous nature makes them attractive candidates for gas sorption and separation processes. []
Q7: Are there any studies on the control of interpenetration in MOFs based on 3-(4-Carboxyphenyl)propionic acid?
A7: Yes, researchers have demonstrated the ability to control interpenetration in MOFs by making subtle changes to the ligand structure. A study compared SNU-70, a non-interpenetrated MOF synthesized using 4-(2-carboxyvinyl)benzoic acid, with SNU-71, a doubly interpenetrated MOF synthesized using 3-(4-Carboxyphenyl)propionic acid (this compound). [] The only difference between the two ligands is the presence of a carbon-carbon double bond in SNU-70's building block versus a single bond in SNU-71's building block. This subtle change significantly impacted the gas sorption properties of the resulting MOFs. []
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